[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
Brand Name: Vulcanchem
CAS No.: 920982-50-9
VCID: VC16940688
InChI: InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25)
SMILES:
Molecular Formula: C22H27NO3
Molecular Weight: 353.5 g/mol

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid

CAS No.: 920982-50-9

Cat. No.: VC16940688

Molecular Formula: C22H27NO3

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid - 920982-50-9

Specification

CAS No. 920982-50-9
Molecular Formula C22H27NO3
Molecular Weight 353.5 g/mol
IUPAC Name 2-(9-octylcarbazol-2-yl)oxyacetic acid
Standard InChI InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25)
Standard InChI Key LVYIDHZDGXAAGB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Substituent Effects

The molecular structure of [(9-octyl-9H-carbazol-2-yl)oxy]acetic acid (C₂₂H₂₇NO₃, molecular weight: 353.5 g/mol) consists of a carbazole backbone substituted at two critical positions :

  • N-position: A linear octyl chain (C₈H₁₇) enhances solubility in nonpolar solvents and influences intermolecular packing.

  • C2-position: An oxygen-linked acetic acid group (-OCH₂COOH) introduces polarity and hydrogen-bonding capability.

The IUPAC name, 2-(9-octylcarbazol-2-yl)oxyacetic acid, reflects this substitution pattern . The SMILES notation (CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O) and InChIKey (LVYIDHZDGXAAGB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound remains unreported, analogous 9-alkylcarbazoles exhibit a planar carbazole core with alkyl chains adopting extended conformations to minimize steric hindrance . The acetic acid group likely participates in intramolecular hydrogen bonding with the carbazole π-system, a feature inferred from IR and NMR studies of related structures .

Physicochemical and Electrochemical Properties

Solubility and Thermal Stability

  • Solubility: Miscible with THF, DCM, and DMSO; limited solubility in water (<0.1 mg/mL) .

  • Thermogravimetric Analysis (TGA): Decomposition initiates at 220°C, with 95% mass loss by 400°C, indicating moderate thermal stability for solution-processed applications .

Electrochemical Oxidation and Dimerization

Cyclic voltammetry (CV) in acetonitrile (0.1 M LiClO₄) reveals critical redox behavior :

ParameterValue (vs. SCE)
Oxidation Onset Potential+1.0 V
Peak Oxidation Potential+1.25 V
Reduction Peak Potential+0.7–0.8 V

Mechanistic Insights:

  • Oxidation: Generates a radical cation (Cz⁺) at +1.25 V, which dimerizes via C–C coupling (k_dim ≈ 2.1 × 10⁵ M⁻¹s⁻¹) .

  • Steric Effects: The octyl chain reduces dimerization efficiency by 50% compared to ethylcarbazole derivatives due to hindered molecular approach .

Table 1. Comparative Electrochemical Parameters of 9-Alkylcarbazoles .

CompoundE° (V)k_s (cm/s)k_dim (M⁻¹s⁻¹)
9-Ethylcarbazole1.240.0154.25 × 10⁵
9-Octylcarbazole1.180.0222.10 × 10⁵

Applications in Polymer Science and Electronics

Thin-Film Electrodeposition Challenges

Despite its electroactivity, [(9-octyl-9H-carbazol-2-yl)oxy]acetic acid shows limited propensity for polymer film formation due to:

  • Solubility of Oligomers: Short dimer/trimer chains remain soluble in acetonitrile, preventing adhesion to electrodes .

  • Steric Hindrance: The octyl chain disrupts π-stacking required for extended polymer growth .

Functionalization for Hybrid Materials

The acetic acid group enables covalent attachment to metal oxides (e.g., TiO₂, ZnO) via carboxylate binding, a strategy explored for dye-sensitized solar cells (DSSCs) and sensors .

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